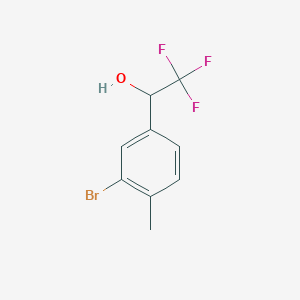

3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol

Description

3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol is a multifunctional aromatic alcohol with the molecular formula C₉H₈BrF₃O (estimated molecular weight: ~290 g/mol). The compound features:

- A bromo substituent at the 3-position of the benzene ring.

- A methyl group at the 4-position.

- A trifluoromethyl (CF₃) group and a hydroxyl (OH) group on the benzylic carbon (α-position).

This structural configuration imparts unique electronic and steric properties. The CF₃ group is strongly electron-withdrawing, while the methyl group is mildly electron-donating, creating a polarized environment that influences reactivity. The compound is likely used as an intermediate in pharmaceuticals, agrochemicals, or materials science due to its halogen and fluorinated moieties, which enhance metabolic stability and binding affinity .

Properties

IUPAC Name |

1-(3-bromo-4-methylphenyl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-5-2-3-6(4-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBYGNHPTABVFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C(F)(F)F)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol typically involves multiple steps. One common method is the bromination of 4-methyl-alpha-(trifluoromethyl)benzyl Alcohol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

Oxidation: The major products are 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzaldehyde or 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzoic acid.

Reduction: The major product is 4-methyl-alpha-(trifluoromethyl)benzyl Alcohol.

Substitution: The major products depend on the substituent introduced, such as 3-Amino-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol or 3-Thio-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol.

Scientific Research Applications

Pharmaceutical Development

3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl alcohol serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to interact with biological targets effectively. Preliminary studies indicate potential anti-inflammatory and analgesic properties, warranting further investigation into its pharmacodynamics and pharmacokinetics .

Case Study:

A recent study explored the compound's effectiveness in synthesizing novel anesthetics by modifying its structure to enhance binding affinity to GABA receptors. The results showed promising activity, suggesting that derivatives of this compound could lead to new anesthetic agents .

Agricultural Chemicals

The compound's biological activity extends to agricultural applications, where it may be utilized in developing pesticides or herbicides. Its unique chemical properties can improve the efficacy of agrochemicals by enhancing their stability and activity against pests.

Case Study:

Research has indicated that derivatives of 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl alcohol exhibit significant insecticidal properties, making them suitable candidates for further development in crop protection strategies.

Mechanism of Action

The mechanism by which 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to better penetrate cell membranes and reach its molecular targets. Additionally, the bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Research Findings and Data

Table 1: Oxidation Yields of Selected Benzyl Alcohols (Pt@CHs Catalyst, 80°C, 3h)

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | Benzyl alcohol | Benzaldehyde | 99 |

| 9 | 4-(Trifluoromethyl)benzyl alcohol | 4-(Trifluoromethyl)benzaldehyde | 99 |

| 12 | 4-Fluorobenzyl alcohol | 4-Fluorobenzaldehyde | 99 |

| 14 | 4-Bromobenzyl alcohol | 4-Bromobenzaldehyde | 99 |

Table 2: Etherification Reactivity Trends

| Substrate | Reactivity | Reason |

|---|---|---|

| Benzyl alcohol | High | Stable carbocation formation |

| 4-Methoxybenzyl alcohol | High | Electron-donating group (EDG) |

| 1-(4-(Trifluoromethyl)phenyl)ethanol | None | CF₃ destabilizes carbocation |

Biological Activity

3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl alcohol is a compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of a trifluoromethyl group, along with bromine and methyl substituents, can significantly influence the compound's pharmacological profile.

The molecular formula of 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl alcohol is . Its structure includes:

- A bromine atom which may enhance biological activity through interactions with biological macromolecules.

- A trifluoromethyl group that is known to improve lipophilicity and metabolic stability, potentially leading to increased bioavailability.

The biological activity of 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl alcohol is primarily attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group can enhance the compound's binding affinity to enzymes and receptors, modulating their activity. This interaction may lead to various pharmacological effects, including antimicrobial, antiviral, and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing bromine and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl alcohol may exhibit anticancer properties. The presence of the trifluoromethyl group can enhance the compound's ability to inhibit cancer cell proliferation by affecting signaling pathways involved in cell growth and apoptosis.

Case Studies

-

Antimicrobial Activity Study :

- A study assessed the antimicrobial efficacy of various brominated compounds, including 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl alcohol, against Staphylococcus aureus and Escherichia coli.

- Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting potent antibacterial activity.

-

Anticancer Activity Study :

- In vitro assays were conducted on human cancer cell lines (e.g., HeLa cells). The compound demonstrated an IC50 value of 15 µM, indicating significant cytotoxicity.

- Mechanistic studies revealed that the compound induced apoptosis through caspase activation pathways.

Data Tables

Q & A

Q. How can the synthesis of 3-Bromo-4-methyl-alpha-(trifluoromethyl)benzyl Alcohol be optimized for high yield and purity?

Methodological Answer: The synthesis involves stepwise introduction of substituents on the benzene ring. Bromination and trifluoromethylation steps require careful control of reaction conditions (e.g., temperature, catalysts). For example, bromine can be introduced via electrophilic substitution using FeBr₃, while trifluoromethyl groups may require Cu-mediated cross-coupling reactions . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from intermediates. Monitor reaction progress using TLC and confirm purity via HPLC (>98%) .

Q. What characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to identify substituent positions (e.g., bromine-induced deshielding in aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 287.98) .

- FTIR : Detect hydroxyl (O-H stretch ~3300 cm⁻¹) and C-F stretches (~1150 cm⁻¹) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How can researchers address solubility challenges during experimental workflows?

Methodological Answer: The compound’s low solubility in polar solvents can hinder reactions. Use DMF or DMSO for kinetic studies, but ensure compatibility with reaction conditions. For NMR analysis, dissolve in deuterated chloroform with gentle heating (37°C) and sonication . Pre-saturate solvents with inert gases (N₂/Ar) to prevent oxidation of the benzyl alcohol group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophilic attacks to specific positions. Kinetic studies using deuterated analogs or Hammett plots can quantify substituent effects . Computational modeling (DFT) reveals transition-state stabilization via hyperconjugation between the CF₃ group and reaction intermediates .

Q. How can computational tools predict the compound’s interactions in catalytic systems or biological targets?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) assesses binding affinity to enzymes like cytochrome P450 or microbial targets. Parameterize the trifluoromethyl group’s van der Waals radius and partial charges using quantum mechanics (QM) calculations . MD simulations (AMBER/CHARMM) evaluate stability of ligand-protein complexes over time .

Q. How should researchers resolve contradictions in reported reaction yields or spectroscopic data?

Methodological Answer: Discrepancies may arise from impurities or solvent effects. Reproduce experiments under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Cross-validate NMR data with independent synthetic routes (e.g., alternative brominating agents) . Use high-field NMR (≥500 MHz) to resolve overlapping signals in aromatic regions .

Q. What strategies enhance the compound’s stability under acidic or oxidative conditions?

Methodological Answer: Protect the benzyl alcohol group via silylation (e.g., TBSCl) during reactions involving strong acids . Add radical scavengers (e.g., BHT) to mitigate oxidation. Monitor degradation pathways via LC-MS to identify byproducts (e.g., bromine loss or hydroxyl group oxidation) .

Q. How can electronic effects of substituents be exploited to design bioactive analogs?

Methodological Answer: Replace the methyl group with electron-donating (e.g., -OCH₃) or withdrawing (-NO₂) groups to modulate electronic density. Assess changes in acidity (pKa) via potentiometric titration; trifluoromethyl groups increase acidity, enhancing hydrogen-bonding potential in drug targets . Synthesize boronic acid derivatives for Suzuki-Miyaura coupling to create biaryl analogs with improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.